molecular formula C7H5FN2O2S B3090054 5-Cyano-2-fluorobenzenesulfonamide CAS No. 1204572-73-5

5-Cyano-2-fluorobenzenesulfonamide

Cat. No.: B3090054
CAS No.: 1204572-73-5
M. Wt: 200.19 g/mol
InChI Key: BDFCVHLHUQCCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C7H5FN2O2S It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzene ring, along with a sulfonamide group (-SO2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-fluorobenzenesulfonamide typically involves the reaction of 5-cyano-2-fluorobenzene-1-sulfonyl chloride with ammonia gas. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around -78°C) to ensure the stability of the intermediates and to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of 5-amino-2-fluorobenzenesulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

5-Cyano-2-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

    Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyano-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The cyano and fluorine groups contribute to its binding affinity and specificity by forming interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-chlorobenzenesulfonamide
  • 5-Cyano-2-bromobenzenesulfonamide
  • 5-Cyano-2-iodobenzenesulfonamide

Uniqueness

5-Cyano-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in drug design and materials science .

Properties

IUPAC Name

5-cyano-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFCVHLHUQCCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyano-2-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-Cyano-2-fluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-Cyano-2-fluorobenzenesulfonamide
Reactant of Route 4
5-Cyano-2-fluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-Cyano-2-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Cyano-2-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.